4-Fluoro-3-(trifluoromethyl)benzyl alcohol

Beschreibung

Structural Characteristics and Nomenclature

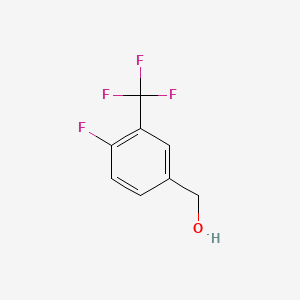

This compound represents a sophisticated example of polyfluorinated aromatic compounds, characterized by its unique substitution pattern and molecular architecture. The compound possesses the molecular formula Carbon 8 Hydrogen 6 Fluorine 4 Oxygen 1 with a molecular weight of 194.1263 atomic mass units. The International Union of Pure and Applied Chemistry systematic name for this compound is [4-Fluoro-3-(trifluoromethyl)phenyl]methanol, while it is also known by several synonyms including 3-trifluoromethyl-4-fluorobenzyl alcohol.

The chemical structure features a benzene ring bearing two distinct fluorinated substituents: a single fluorine atom at the para position (carbon 4) and a trifluoromethyl group at the meta position (carbon 3) relative to the benzyl alcohol functional group. This substitution pattern creates a highly electronegative aromatic system with significant implications for the compound's reactivity and physical properties. The Chemical Abstracts Service registry number 67515-61-1 uniquely identifies this compound in chemical databases.

Physical characterization reveals several distinctive properties that reflect the extensive fluorination. The compound exhibits a density of 1.377 grams per cubic centimeter (predicted), a refractive index of 1.45, and a boiling point range of 80-85 degrees Celsius under reduced pressure (0.1 millimeters of mercury). The predicted dissociation constant value of 13.72 indicates the compound's weak acidic nature, consistent with the electron-withdrawing effects of the fluorine substituents.

The three-dimensional molecular geometry demonstrates the spatial arrangement of fluorine atoms around the aromatic core, creating a highly polarized electronic environment. The trifluoromethyl group introduces significant steric bulk while maintaining the compound's overall planarity around the benzene ring. This structural arrangement contributes to the compound's unique chemical behavior and potential applications in various synthetic contexts.

Historical Development in Fluorinated Benzyl Alcohol Research

The development of this compound synthesis represents the culmination of over a century of advances in organofluorine chemistry, beginning with the pioneering work of Henri Moissan in 1886, who first prepared elemental fluorine by electrolysis of anhydrous hydrogen fluoride. Early attempts at organic fluorination were fraught with challenges, as exemplified by the explosive reactions reported by Bancroft and Jones in 1929 during attempted fluorination of benzene and toluene with molecular fluorine.

The foundation for aromatic fluorination methodology was established by Schiemann in 1927, who developed the diazonium salt decomposition method for introducing fluorine into aromatic compounds. This breakthrough, involving the preparation of diazonium salts from aromatic amines followed by decomposition in the presence of fluoroboric acid, provided the first reliable route to fluorinated aromatic compounds and remains in use today for manufacturing fluoroaromatic compounds.

Significant progress in fluorinated side chain synthesis came through the work of Swarts in 1898, who reported the first aromatic compounds with fluorinated side chains through the reaction of benzotrichloride with antimony trifluoride. This conversion from aromatic trichloromethyl to trifluoromethyl groups was later improved using hydrogen fluoride in the 1930s, establishing the foundation for trifluoromethyl group introduction.

The mid-20th century witnessed remarkable advances in fluorination techniques, particularly during World War Two when the Manhattan project spurred intensive research into fluorocarbon synthesis. Multiple approaches emerged, including catalytic fluorination processes using cobalt trifluoride developed by Fowler based on Ruff's earlier work, and electrochemical fluorination processes invented by Simons. These developments provided the technological foundation for synthesizing complex polyfluorinated compounds like this compound.

Contemporary synthetic approaches have evolved to include more selective and mild fluorination methods. Recent research has demonstrated innovative strategies such as benzylic fluorination using charge-transfer complexes with Selectfluor and 4-(dimethylamino)pyridine, which enables both decarboxylative carbon-fluorine bond formation and direct fluorination of benzylic carbon-hydrogen bonds. These advances represent significant improvements over earlier harsh conditions, allowing for more precise control over fluorination patterns and improved yields.

Significance in Modern Organofluorine Chemistry

The significance of this compound in contemporary organofluorine chemistry extends far beyond its structural complexity, reflecting fundamental advances in our understanding of fluorine's effects on molecular behavior and biological activity. The strategic incorporation of fluorine atoms has become increasingly important in pharmaceutical and agrochemical development, with fluorinated compounds comprising a substantial portion of modern drug discoveries.

The compound exemplifies several key principles that make fluorinated molecules particularly valuable in medicinal chemistry applications. Fluorine substitution can dramatically alter molecular properties including potency, bioavailability, and physical characteristics of drug and agrochemical compounds. The high electronegativity of fluorine and its small size relative to other halogens allows for minimal steric disruption while providing significant electronic effects, making it an ideal substituent for fine-tuning molecular properties.

Recent research has highlighted the growing importance of benzylic carbon-hydrogen fluorination as an attractive synthetic target, particularly for pharmaceutical and agrochemical applications. The development of selective fluorination methods for benzylic positions has garnered significant attention because these transformations operate through several distinct mechanistic pathways and involve various fluorine sources with different reactivity profiles. This diversity in synthetic approaches allows chemists to tailor fluorination strategies to specific molecular targets and desired properties.

The compound's structural features also illustrate advances in understanding fluorine's conformational effects on organic molecules. Research into fluorinated benzyl alcohols has revealed important insights into how fluorination influences conformational properties and hydrogen-bonding behavior. These studies demonstrate that ortho-fluorination can significantly impact hydrogen-bond-donating capacity through both electronic and conformational effects, providing valuable guidance for rational drug design strategies.

Furthermore, this compound serves as an important synthetic intermediate in preparing more complex fluorinated structures. Patent literature describes processes for preparing various benzyl alcohols through formylation of aryl bromides followed by reduction, highlighting the compound's utility in multi-step synthetic sequences. These synthetic applications underscore the compound's role as a building block for accessing diverse fluorinated molecular architectures.

The compound also represents advances in understanding structure-activity relationships in fluorinated molecules. The combination of a trifluoromethyl group with additional fluorine substitution creates a highly electronegative aromatic system that can significantly influence molecular interactions and biological activity. This multi-fluorinated architecture provides a platform for investigating how different fluorination patterns affect molecular behavior and therapeutic potential.

Eigenschaften

IUPAC Name |

[4-fluoro-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBDVJVPBJMVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217860 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67515-61-1 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067515611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67515-61-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol .

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation of the corresponding aldehyde using a palladium catalyst under hydrogen gas. This method ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

4-Fluoro-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Synthesis

4-Fluoro-3-(trifluoromethyl)benzyl alcohol serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. Common synthetic routes include:

- Reduction of Aldehyde : The compound can be synthesized by reducing 4-fluoro-3-(trifluoromethyl)benzaldehyde using sodium borohydride in methanol.

- Catalytic Hydrogenation : Industrial methods often employ catalytic hydrogenation under hydrogen gas using palladium catalysts, yielding high-purity products.

Biological Research

Enzyme-Catalyzed Reactions

In biological research, this compound is utilized as a probe to study enzyme-catalyzed reactions. Its fluorinated structure enhances its lipophilicity, allowing it to penetrate biological membranes effectively. This property enables it to modulate enzyme activities and investigate biological pathways involving fluorinated compounds.

Pharmaceutical Intermediate

The compound acts as an intermediate in synthesizing potential drug candidates targeting specific enzymes or receptors. Its unique substitution pattern allows it to interact selectively with various molecular targets, leading to diverse pharmacological effects.

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives containing trifluoromethyl groups exhibit enhanced potency against various cancer cell lines, such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism involves the induction of apoptosis, as evidenced by increased caspase activity in treated cells.

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 1.93 | Apoptosis induction |

| Derivative A | U-937 | 0.48 | Apoptosis induction |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties, particularly its role in serotonin uptake inhibition. Studies suggest that the trifluoromethyl group enhances the inhibition of serotonin transporters, which is critical for treating mood disorders.

Industrial Applications

In industrial settings, this compound is used in producing specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation. Its applications extend to developing new materials that require specific chemical characteristics.

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and ability to penetrate biological membranes. This allows the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-3-(trifluoromethyl)benzyl alcohol can be compared with other similar compounds, such as:

4-(Trifluoromethyl)benzyl alcohol: Lacks the fluorine atom at the 4-position, resulting in different chemical reactivity and biological activity.

3-(Trifluoromethyl)benzyl alcohol: The trifluoromethyl group is positioned differently, affecting its interaction with molecular targets.

4-Fluoro-3-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an alcohol group, leading to distinct chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .

Biologische Aktivität

4-Fluoro-3-(trifluoromethyl)benzyl alcohol (CAS No. 67515-61-1) is an organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a fluorine atom. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications as a pharmaceutical intermediate. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies.

- Molecular Formula : C8H6F4O

- Molecular Weight : 194.13 g/mol

The compound features a benzyl alcohol structure with fluorinated substituents that enhance its lipophilicity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Reduction of Aldehyde : The most common method involves reducing 4-fluoro-3-(trifluoromethyl)benzaldehyde using sodium borohydride (NaBH4) in methanol.

- Catalytic Hydrogenation : Industrially, catalytic hydrogenation of the corresponding aldehyde under hydrogen gas using palladium catalysts can yield high-purity products.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to penetrate biological membranes, allowing it to modulate enzyme and receptor activities. This interaction can lead to various pharmacological effects, including:

- Inhibition of Enzyme Activity : The compound has been shown to affect enzyme-catalyzed reactions, potentially serving as a probe in biological pathways involving fluorinated compounds.

- Modulation of Receptor Activity : Its structural features may allow it to bind selectively to certain receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing trifluoromethyl groups have shown enhanced potency against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), U-937 (monocytic leukemia), and others.

- Mechanism : Induction of apoptosis was observed in treated cells, with increased caspase activity indicating activation of apoptotic pathways.

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 1.93 | Apoptosis induction |

| Derivative A | U-937 | 0.48 | Apoptosis induction |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties:

- Serotonin Uptake Inhibition : Studies suggest that the trifluoromethyl group enhances the inhibition of serotonin uptake, which is critical in treating mood disorders.

Case Studies

Several case studies have documented the biological implications of this compound:

-

Study on Anticancer Properties :

- Researchers explored the cytotoxic effects of this compound on leukemia cell lines.

- Results indicated significant growth inhibition and apoptosis induction at sub-micromolar concentrations.

-

Neuropharmacological Study :

- Investigated the effects on serotonin transporters.

- Findings suggested that the presence of fluorinated groups increases the binding affinity and inhibition rate compared to non-fluorinated analogs.

Q & A

Q. What are the established synthetic routes for 4-fluoro-3-(trifluoromethyl)benzyl alcohol, and how can reaction conditions be optimized for purity?

Answer: The primary synthesis route involves reducing the corresponding aldehyde, 4-fluoro-3-(trifluoromethyl)benzaldehyde, using sodium borohydride (NaBH₄) in methanol or ethanol under inert conditions . For optimization:

- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., over-reduction).

- Solvent choice : Polar aprotic solvents like THF improve solubility of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves residual aldehyde or byproducts.

- Yield enhancement : Catalytic hydrogenation (Pd/C, H₂) may reduce competing pathways .

Q. How can researchers characterize this compound using spectroscopic techniques?

Answer: Key methods include:

Q. What are the primary applications of this compound in pharmaceutical research?

Answer: It serves as a versatile building block:

- Prodrug synthesis : Hydroxyl group facilitates esterification for lipophilic drug candidates (e.g., antiviral or antitumor agents) .

- Kinetic studies : Used in reactions with organometallic reagents (e.g., Grignard) to study steric effects of trifluoromethyl/fluoro substituents .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Answer: The electron-withdrawing CF₃ and F groups activate the benzene ring toward SNAr but impose steric challenges:

- Activation : CF₃ at position 3 directs nucleophiles to positions 2 and 4 via meta/para electronic effects.

- Steric hindrance : Bulky CF₃ reduces reaction rates at adjacent positions (e.g., fluorination at position 4 slows SNAr at position 2) .

- Case study : Reaction with KF in DMF at 120°C yields 2,4-difluoro derivatives but requires prolonged reaction times (~24h) .

Q. What computational methods are effective in predicting the NMR spectra and stability of fluorinated benzyl alcohols?

Answer:

- DFT calculations : Gaussian or ORCA software models chemical shifts (¹H/¹⁹F) using B3LYP/6-311+G(d,p) basis sets. Accuracy within ±0.2 ppm for fluorine .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. CDCl₃) on rotational barriers of the hydroxyl group .

- Thermodynamic stability : Calculate Gibbs free energy of tautomers (e.g., keto-enol) to predict dominant forms in solution .

Q. How can researchers address challenges in handling this compound due to its volatility and hygroscopicity?

Answer:

Q. What contradictory data exist regarding the compound’s solubility, and how can these discrepancies be resolved?

Answer:

Q. What are the implications of replacing the hydroxyl group with other functionalities (e.g., amines, halides) for structure-activity relationship (SAR) studies?

Answer:

- Amine derivatives : Introduce basicity for targeting enzyme active sites (e.g., kinase inhibitors).

- Halogenation : Bromo/chloro analogs (e.g., 3-Bromo-4-chloro derivatives ) enhance lipophilicity for blood-brain barrier penetration.

- SAR example : 4-Chloro-3-(trifluoromethyl)benzyl alcohol derivatives show 10x higher cytotoxicity in leukemia cell lines vs. hydroxyl analogs .

Methodological Recommendations

- Experimental design : Use fractional factorial designs to optimize multi-step syntheses (e.g., varying temperature, catalyst loading).

- Data validation : Cross-reference NMR with X-ray crystallography (where possible) to confirm regiochemistry .

- Safety protocols : Adopt PPE guidelines per GHS Category 2 (skin/eye irritation, respiratory sensitization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.